1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-[[(2-methylphenyl)methylamino]methyl]phenoxy]propan-2-ol
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Overview
Description
1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-[[(2-methylphenyl)methylamino]methyl]phenoxy]propan-2-ol is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a methoxy group, and a phenoxypropanol moiety. Its chemical properties make it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-[[(2-methylphenyl)methylamino]methyl]phenoxy]propan-2-ol involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the piperazine derivative, followed by the introduction of the methoxy and phenoxypropanol groups. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. Detailed synthetic routes and reaction conditions are often documented in chemical literature and patents .
Chemical Reactions Analysis
1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-[[(2-methylphenyl)methylamino]methyl]phenoxy]propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring or the phenoxy group.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of specific functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-[[(2-methylphenyl)methylamino]methyl]phenoxy]propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-[[(2-methylphenyl)methylamino]methyl]phenoxy]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparison with Similar Compounds
1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-[[(2-methylphenyl)methylamino]methyl]phenoxy]propan-2-ol can be compared with other similar compounds, such as:
- 1-(4-Ethylpiperazin-1-yl)-2-(4-methoxyphenyl)ethanone
- 2-(4-Methylpiperazin-1-yl)ethan-1-amine
- 5-[(4-Ethylpiperazin-1-yl)methyl]pyridin-2-amine
These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its combination of functional groups, which contribute to its diverse range of applications .
Properties
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-3-[2-methoxy-4-[[(2-methylphenyl)methylamino]methyl]phenoxy]propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37N3O3/c1-4-27-11-13-28(14-12-27)18-23(29)19-31-24-10-9-21(15-25(24)30-3)16-26-17-22-8-6-5-7-20(22)2/h5-10,15,23,26,29H,4,11-14,16-19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOQCDMFZFGXEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(COC2=C(C=C(C=C2)CNCC3=CC=CC=C3C)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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